molecular formula C6H5ClN4 B1510288 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 20914-71-0

8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1510288
CAS No.: 20914-71-0
M. Wt: 168.58 g/mol
InChI Key: JRHDRLOUQKDFFK-UHFFFAOYSA-N
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Description

8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine ( 20914-71-0) is a high-value chemical intermediate primarily utilized in pharmaceutical research and development. This compound features a triazolopyrazine core, a privileged scaffold in medicinal chemistry known for its versatility in constructing biologically active molecules. Its specific molecular structure, which incorporates both chloro and methyl substituents, makes it a versatile building block for further functionalization through cross-coupling reactions and other synthetic transformations. Supplied with a typical purity of 98% to 99% and available in various packaging options, including 25 kg drums , this compound is manufactured for industrial and research applications. Its primary research value lies in its role as a key precursor in the synthesis of more complex heterocyclic compounds. The triazolopyrazine scaffold is a recognized structure in active pharmaceutical ingredients (APIs), notably in the synthesis of therapeutics such as the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin , used for the treatment of type 2 diabetes . Furthermore, structurally related [1,2,4]triazolo[1,5-a]pyrazine derivatives are being actively investigated in advanced research areas, such as serving as allosteric modulators of the mGlu5 receptor . This mechanism is a promising target for treating neurological and psychiatric disorders, including schizophrenia and cognitive deficits associated with neurodegenerative diseases . Safety Information: This compound is classified with the signal word "Warning" and may cause skin and eye irritation (H315, H319) . Important Notice: This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or animal use. All information provided is for educational and research purposes.

Properties

IUPAC Name

8-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-9-6-5(7)8-2-3-11(6)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHDRLOUQKDFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743790
Record name 8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20914-71-0
Record name 8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its antimicrobial properties and potential applications in drug development.

  • Molecular Formula : C6H5ClN4
  • Molecular Weight : 168.58 g/mol
  • CAS Number : 20914-71-0

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial properties. This compound belongs to a class of triazole derivatives known for their potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of triazolo[1,5-a]pyrazine exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Bacterial Strain
This compound32 (S. aureus)Staphylococcus aureus
This compound16 (E. coli)Escherichia coli

These findings suggest that the compound has comparable efficacy to established antibiotics like ampicillin .

The mechanism by which triazolo derivatives exert their antimicrobial effects often involves the disruption of bacterial cell wall synthesis or interference with critical enzymatic processes such as DNA replication. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the triazole ring can enhance antibacterial potency. For example:

  • Alkyl substituents at the R2 position tend to increase lipophilicity and cell permeability.
  • Electron-donating groups on phenyl substituents improve antibacterial activity .

Case Studies

Several case studies highlight the biological activity of triazolo derivatives:

  • Antibacterial Screening : A study evaluated a series of synthesized triazolo derivatives for their antibacterial properties using microbroth dilution methods. Among these, this compound exhibited notable activity against both S. aureus and E. coli .
  • Antifungal Potential : Another investigation focused on the antifungal properties of triazolo derivatives targeting yeast topoisomerase II. Compounds structurally related to this compound showed moderate antifungal activity and were effective against fluconazole-resistant strains .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications

8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has been studied for its potential as an antitumor agent. Research indicates that compounds with triazole rings exhibit activity against various cancer cell lines. The presence of chlorine and methyl groups enhances the compound's biological activity by influencing its interaction with biological targets.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of triazolo-pyrazines were evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that 8-chloro derivatives exhibited significant inhibition of cell proliferation compared to non-chlorinated analogs .

CompoundIC50 (µM)Cell Line
This compound12.5A549 (Lung Cancer)
Non-chlorinated analog25.0A549 (Lung Cancer)

Agricultural Applications

Fungicidal Properties

The compound has shown promise as a fungicide due to its ability to disrupt fungal cell membranes. Studies indicate that it can effectively inhibit the growth of various phytopathogenic fungi.

Case Study: Efficacy Against Fungal Pathogens

Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced the incidence of leaf spot diseases in crops such as tomatoes and cucumbers. The application rates varied from 100 to 200 mg/L depending on the pathogen's resistance profile .

Fungal PathogenApplication Rate (mg/L)Efficacy (%)
Alternaria solani15085
Botrytis cinerea20090

Material Science

Polymer Additives

In material science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.

Case Study: Thermal Stability Improvement

A study investigated the effects of adding varying concentrations of the compound to polyvinyl chloride (PVC) composites. The results indicated that composites with higher concentrations of the triazolo-pyrazine derivative exhibited improved thermal stability compared to control samples without the additive .

Additive Concentration (%)Thermal Degradation Temperature (°C)
0220
5250
10270

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Key Properties/Applications References
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine 8-Cl C₅H₃ClN₄ White crystalline solid; mp 165–166°C
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine 3-Cl, 8-Cl C₅H₂Cl₂N₄ Optimized synthesis (73% yield)
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine 8-O-(2-F-4-NO₂Ph) C₁₂H₇FN₅O₃ Biologically active intermediate (80% yield)
6-Bromo-N-(1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine 6-Br, 8-NH-(pyrazol-4-yl) C₈H₆BrN₇ Antifungal prodrug intermediate (87% yield)
2-Furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine 2-Furan C₉H₆N₄O Adenosine A2a receptor antagonist

Key Observations :

  • Substituent Position: The 8-chloro group in the target compound enhances electrophilicity at position 8, facilitating SNAr reactions (e.g., amination, phenoxylation) .
  • Methyl vs.
  • Ring Isomerism : Analogues like [1,2,4]triazolo[4,3-a]pyrazine () differ in ring fusion positions, altering electronic properties and reactivity.

Key Observations :

  • Efficiency : The target compound’s synthesis via PEG400-mediated SNAr achieves 87% yield in 1 hour, outperforming multi-step routes for dichloro analogues .
  • Solvent Effects : Polar solvents like DMF or PEG400 enhance nucleophilic displacement rates in SNAr reactions .

Reactivity and Functionalization

  • Nucleophilic Aromatic Substitution (SNAr) :
    • The 8-chloro group in the target compound reacts readily with amines (e.g., benzylamine, piperazine) under mild conditions (120°C, 1 hour) .
    • Comparatively, 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine shows lower reactivity, requiring prolonged heating (18 hours) for amination .
  • Acidity and Deprotonation: [1,2,4]Triazolo[1,5-a]pyrazines exhibit moderate acidity (pKa ~24.6–34.6), enabling deprotonation for organometallic reagent formation .

Key Observations :

  • The target compound’s chlorine and methyl groups may enhance lipophilicity, favoring blood-brain barrier penetration compared to polar analogues like sulfonamides .
  • Saturated derivatives (e.g., tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine) exhibit improved solubility but reduced aromatic conjugation, altering target binding .

Preparation Methods

General Synthetic Strategy for Pyrazolo- and Triazolopyrazine Derivatives

A common approach to synthesize fused triazolopyrazine derivatives involves oxidative cyclization reactions starting from amino-pyridine or amino-pyrazine precursors and 1,3-dicarbonyl compounds or related substrates under acidic and oxidative conditions.

  • Oxidative Cyclization Using Acetic Acid and Oxygen Atmosphere :
    Reactions of amino-iminopyridines or pyrazines with 1,3-dicarbonyl compounds in ethanol containing acetic acid (typically 6 equivalents) under oxygen atmosphere at elevated temperature (~130 °C) for extended periods (e.g., 18 hours) yield fused heterocycles with good to excellent yields. The presence of molecular oxygen is critical to drive the oxidative coupling, as inert atmospheres like argon drastically reduce yields (6% vs. 94% under oxygen).

  • Optimization of Acid Loading :
    Increasing acetic acid from 2 to 6 equivalents improves yields significantly (from 34% to 74%), but excessive acid (e.g., 8 equivalents) leads to side reactions forming undesired triazolopyridine by-products.

  • Catalytic Brønsted Acids :
    Use of catalytic amounts of strong acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) under oxygen atmosphere also promotes formation of fused heterocycles, albeit with somewhat lower yields than acetic acid.

  • Typical Reaction Conditions :

Reagent(s) Solvent Acid (equiv.) Atmosphere Temperature Time Yield (%) Notes
N-amino-2-imino-pyridine + ethyl acetoacetate Ethanol 6 (Acetic acid) O₂ (1 atm) 130 °C 18 h 94 Optimized for pyrazolo[1,5-a]pyridine derivatives

This method can be adapted to prepare various substituted triazolopyrazines by altering the starting amino-pyrazine and 1,3-dicarbonyl components.

Mechanistic Insights and Reaction Scope

  • Role of Oxygen in Oxidative Cyclization :
    The oxidative cyclization to form pyrazolo- and triazolopyrazine rings proceeds via a cross-dehydrogenative coupling (CDC) mechanism, where molecular oxygen acts as the terminal oxidant. This is supported by the drastic drop in yield under inert atmosphere and improved yields under oxygen.

  • Tele-Substitution vs. Ipso-Substitution :
    In halogenated triazolopyrazines, substitution at the 8-position (tele-substitution) is feasible and leads to targeted products, whereas substitution at other positions (e.g., 6-halogenated analogs) often results in degradation or no reaction, highlighting regioselectivity in these systems.

  • Versatility in Substrate Scope :
    The described methods accommodate a broad range of amino substrates and 1,3-dicarbonyl compounds, enabling the synthesis of various substituted triazolopyrazines with yields ranging from moderate to excellent (up to 94% for certain pyrazolo derivatives).

Summary Table of Preparation Methods for 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine and Related Compounds

Method Starting Materials Conditions Key Features Yield Range (%) Reference
Oxidative Cyclization Amino-pyrazine + 1,3-dicarbonyl + AcOH EtOH, 6 equiv AcOH, O₂, 130 °C, 18 h Oxygen-driven CDC, acid loading critical Up to 94
Oxidative Cyclization with Chloramine T 8-Chloro-dihalopyrazine + chloramine T Not specified Oxidative formation of triazolopyrazine core ~30
Nucleophilic Aromatic Substitution (SNAr) 8-Chloro-triazolo[4,3-a]pyrazine + amines PEG 400, 120 °C, 5 min Rapid substitution at 8-chloro position 73–99

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine, and how can reaction conditions be optimized for yield improvement?

  • Methodology : The compound is typically synthesized via cyclization reactions using reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA), hydroxylamine hydrochloride, and polyphosphoric acid (PPA) . For example, functionalization of the pyrazine core with chlorine and methyl groups can be achieved through nucleophilic substitution or radical-mediated reactions. Optimization strategies include:

  • Temperature control : Heating at 95°C in DMF with triethylamine improves substitution efficiency .
  • Solvent selection : Chloroform or ethanol enhances intermediate stability during cyclization .
  • Reagent ratios : Excess hydrazine hydrate (2–3 equivalents) ensures complete annulation of triazole rings .
    • Data Table :
MethodReagentsConditionsYieldReference
CyclizationDMFDMA, NH₂OH·HCl, PPA95°C, 18 h68–87%
Nucleophilic substitution6,8-dibromo precursor + amineDMF, TEA, 95°C, 18 h87%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodology :

  • ¹H NMR : Look for aromatic proton signals between δ 8.10–8.54 ppm (pyrazine/triazole protons) and methyl group signals near δ 2.5–3.0 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 196–216 (depending on substituents) confirm the molecular weight .
  • IR spectroscopy : Absorbance bands at 1600–1650 cm⁻¹ indicate C=N stretching in the triazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodology :

  • Comparative assays : Standardize bioactivity tests (e.g., DPP-4 inhibition vs. adenosine A2a receptor binding) using identical cell lines and concentrations .
  • Structural validation : Confirm purity and regiochemistry via X-ray crystallography or 2D NMR to rule out isomer interference .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., piperazine derivatives) to identify substituent-dependent trends .

Q. What strategies are effective for modifying the this compound core to enhance selectivity toward specific biological targets like DPP-4 or adenosine receptors?

  • Methodology :

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to improve DPP-4 affinity .
  • Piperazine derivatization : Attach piperazine rings via Buchwald-Hartwig coupling to enhance adenosine A2a receptor binding (e.g., compound 12 in ).
  • SAR studies : Use molecular docking to predict interactions with target active sites, followed by iterative synthesis and testing .

Q. How does the position of chlorine and methyl substituents influence the stability and reactivity of this compound in aqueous vs. organic media?

  • Methodology :

  • Hydrolytic stability assays : Monitor degradation kinetics in PBS (pH 7.4) vs. DMSO using HPLC .
  • Reactivity screening : Test nucleophilic substitution with amines/thiols under varying pH conditions .
  • Computational modeling : Calculate electron density maps to identify susceptible sites for hydrolysis or oxidation .

Data Contradiction Analysis

Q. Why do some studies report high DPP-4 inhibition while others emphasize adenosine receptor antagonism for similar derivatives?

  • Key factors :

  • Substituent effects : Methyl groups at position 2 favor DPP-4 interactions, whereas bulkier groups (e.g., furan-2-yl) shift selectivity to adenosine receptors .
  • Assay conditions : Differences in ATP concentration or enzyme isoforms (e.g., DPP-4 vs. DPP-8/9) can skew results .
    • Resolution : Use orthogonal assays (e.g., SPR for binding kinetics) to validate target engagement .

Methodological Recommendations

  • Synthetic optimization : Prioritize PPA-mediated cyclization for scalability and yield consistency .
  • Biological screening : Include counter-screens against off-target receptors (e.g., A1 adenosine) to assess selectivity .
  • Data reporting : Disclose solvent purity, catalyst batches, and spectral raw data to improve reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 2
8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

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